molecular formula C10H15Cl2N B1354741 N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride CAS No. 23510-18-1

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride

Cat. No.: B1354741
CAS No.: 23510-18-1
M. Wt: 220.14 g/mol
InChI Key: PYIXYEMKFUOLDQ-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. It is known for its role as an intermediate in the synthesis of other chemical entities and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride typically involves the reaction of benzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form secondary amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other bases. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted amines depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include secondary amines and other reduced compounds.

Scientific Research Applications

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Biological Studies: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.

    Industrial Applications: It is used in the production of various chemicals and materials, serving as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride involves its interaction with biological molecules, leading to various biochemical effects. The compound can alkylate DNA and proteins, disrupting their normal functions. This alkylation can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The molecular targets include nucleophilic sites on DNA and proteins, and the pathways involved are related to the cellular response to DNA damage.

Comparison with Similar Compounds

    Bis(2-chloroethyl)methylamine:

    Tris(2-chloroethyl)amine: Another nitrogen mustard derivative with similar chemical reactivity.

    Phenoxybenzamine hydrochloride: A related compound with similar structural features but different biological activities.

Uniqueness: N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is unique due to its specific substitution pattern and its particular set of chemical and biological properties. Its ability to act as an intermediate in the synthesis of various compounds and its potential therapeutic applications make it distinct from other similar compounds.

Properties

IUPAC Name

N-benzyl-2-chloro-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-12(8-7-11)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIXYEMKFUOLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946225
Record name N-Benzyl-2-chloro-N-methylethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23510-18-1
Record name Benzenemethanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=23510-18-1
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Record name 23510-18-1
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Record name N-Benzyl-2-chloro-N-methylethan-1-amine--hydrogen chloride (1/1)
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Record name N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride
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Synthesis routes and methods I

Procedure details

The procedure of Hall, et al.[Organic Syntheses Coll. Vol. 4, 1963, 333-335] was used. To thionyl chloride (22.92 mL, 03.14 mol) at 0° C. was added dropwise N-benzyl-N-methyl ethanolamine (50 g, 0.303 mol). The creamy, off-white material was stirred for 1 hour at 0° C. and then 1 hour at room temperature. Anhydrous ethanol (129 mL) was added to the material. The solution was refluxed for 20 minutes and then was concentrated to an off-white solid. The solid was triturated with Et2O to give the title compound as a white solid (62.51 g, 94% yield, mp 136-138° C.).
Quantity
22.92 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
129 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

N-Benzyl-N-methylethanolamine (200 ml) was dissolved in chloroform (600 ml). The solution was cooled to 0° C. with stirring and then thionyl chloride (100 ml) was added dropwise, with stirring, at a rate such that the temperature of the reaction mixture was kept below 15° C. The mixture was boiled under reflux for 2 hours and then evaporated to dryness. The solid residue was triturated with ether, filtered and dried to give N-benzyl-2-chloro-N-methylethylamine hydrochloride.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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